molecular formula C14H21N3O2 B11851936 tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

Cat. No.: B11851936
M. Wt: 263.34 g/mol
InChI Key: KBUQJFLSLHCRSC-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate is a chemical compound with the molecular formula C14H21N3O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminophenyl azetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include nucleophilic substitution reactions, where tert-butyl carbamate reacts with 3-aminophenyl azetidine in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as purification and isolation of the product using techniques like crystallization, extraction, or column chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18)

InChI Key

KBUQJFLSLHCRSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)N

Origin of Product

United States

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